2,4,6-Triphenylaniline

Vue d'ensemble

Description

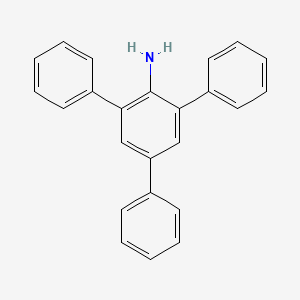

2,4,6-Triphenylaniline is an organic compound with the molecular formula C24H19N. It is characterized by the presence of three phenyl groups attached to the 2, 4, and 6 positions of an aniline ring. This compound is known for its unique structural properties and has been studied for various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,4,6-Triphenylaniline involves the reduction of 2,4,6-triphenylnitrobenzene. The procedure typically includes the following steps :

-

Reduction of 2,4,6-Triphenylnitrobenzene

- Dissolve 2,4,6-triphenylnitrobenzene in dioxane.

- Add Raney nickel catalyst and hydrogen gas under high pressure (approximately 1000 psi).

- Allow the reaction to proceed overnight.

- Filter the reaction mixture to remove the catalyst and isolate the product.

-

Purification

- The crude product is purified by recrystallization from methanol to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

2,4,6-Triphenylaniline undergoes various chemical reactions, including:

-

Oxidation

-

Substitution

- The compound can participate in electrophilic aromatic substitution reactions due to the presence of phenyl groups.

Common Reagents and Conditions

Oxidation: Acetonitrile, pyridine.

Substitution: Various electrophiles and catalysts depending on the specific substitution reaction.

Major Products Formed

Oxidation: Azo compounds like 2,4,6-triphenylbenzene.

Substitution: Substituted derivatives of this compound.

Applications De Recherche Scientifique

2,4,6-Triphenylaniline has been explored for various scientific research applications, including:

-

Chemistry

- Used as a building block in organic synthesis.

- Studied for its electrochemical properties .

-

Biology and Medicine

- Investigated for its potential antidiabetic activity. For example, this compound nanoemulsions have shown promising results in inhibiting glucosidase and amylase, enzymes involved in type 2 diabetes mellitus .

-

Industry

- Utilized in the development of novel materials and drug delivery systems.

Mécanisme D'action

The mechanism of action of 2,4,6-Triphenylaniline in biological systems involves its interaction with specific enzymes and molecular targets. For instance, in the context of antidiabetic activity, it inhibits enzymes like glucosidase and amylase, thereby reducing glucose levels . The compound’s structural properties allow it to interact effectively with these enzymes, leading to its therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4,6-Trimethylaniline

- 2,4,6-Tri-tert-butylaniline

- Triphenylamine

Uniqueness

2,4,6-Triphenylaniline is unique due to the presence of three phenyl groups attached to the aniline ring, which imparts distinct chemical and physical properties.

Activité Biologique

2,4,6-Triphenylaniline (TPA) is a compound that has garnered attention for its biological activities, particularly in the context of antidiabetic properties. This article explores the biological activity of TPA, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is an organic compound with the chemical formula . It consists of three phenyl groups attached to an aniline structure. This compound has been isolated from various natural sources, including endophytic fungi such as Alternaria longipes, which thrive in mangrove ecosystems.

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of TPA. Specifically, it has been shown to exhibit inhibitory effects on key enzymes involved in carbohydrate metabolism, namely α-glucosidase and α-amylase. These enzymes play critical roles in the digestion of carbohydrates and the regulation of blood glucose levels.

In Vitro Studies

- Enzyme Inhibition : TPA demonstrated a significant inhibitory effect on α-glucosidase with a rate of 78.5% and on α-amylase with a rate of 43.42% when formulated as a nanoemulsion (NE) . This suggests that TPA could help manage postprandial blood glucose levels effectively.

- Cytotoxicity Assays : The cytotoxicity of TPA was assessed using L929 cell lines. The results indicated a cell viability of approximately 92% at tested concentrations, suggesting that TPA is relatively non-toxic to normal cells .

- Molecular Docking Studies : Computational studies have indicated that TPA exhibits strong binding affinity towards glycolytic enzyme targets. This property may enhance its effectiveness as an antidiabetic agent by inhibiting these enzymes more efficiently than some conventional drugs .

Formulation and Optimization

To improve the stability and bioavailability of TPA, researchers have developed nanoemulsion formulations. These formulations utilize surfactants like Tween 80 and oils to encapsulate TPA, enhancing its solubility and therapeutic efficacy.

Key Findings from Formulation Studies

- Encapsulation Efficiency : The optimized nanoemulsion showed an encapsulation efficiency of 95.93%, indicating that most of the active compound is retained within the formulation .

- Release Kinetics : In vitro release studies revealed a sustained release profile over 48 hours, following Fickian diffusion kinetics. This slow release may contribute to prolonged therapeutic effects .

- Particle Size and Stability : The nanoemulsion exhibited a hydrodynamic diameter of approximately 124.8 nm and a zeta potential of -46.0 mV, which are indicative of good stability in suspension .

Case Studies

Several case studies have explored the application of TPA in managing type 2 diabetes mellitus (T2DM):

- Study on Endophytic Fungi : The isolation of TPA from Alternaria longipes demonstrated its potential as a natural alternative to synthetic antidiabetic medications. The study emphasized the need for further in vivo investigations to confirm these findings .

- Nanoemulsion Efficacy : A clinical study involving TPA-loaded nanoemulsions showed promising results in controlling blood glucose levels in diabetic models. The formulation's enhanced stability and bioavailability were highlighted as key factors contributing to its effectiveness .

Propriétés

IUPAC Name |

2,4,6-triphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H,25H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWKGKUGJDMKMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)N)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348015 | |

| Record name | 2,4,6-Triphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6864-20-6 | |

| Record name | 2,4,6-Triphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Triphenylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.